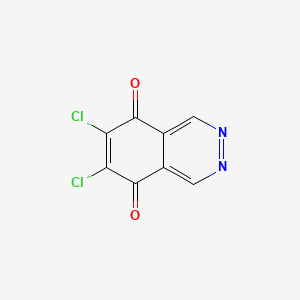

6,7-dichlorophthalazine-5,8-dione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,7-dichlorophthalazine-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N2O2/c9-5-6(10)8(14)4-2-12-11-1-3(4)7(5)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBDFUMHESGMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=N1)C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144626 | |

| Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102072-85-5 | |

| Record name | 6,7-Dichloro-5,8-phthalazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102072-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Dichlorophthalazine 5,8 Dione

Targeted Synthesis of 6,7-Dichlorophthalazine-5,8-dione

The specific introduction of chloro groups at the 6 and 7 positions of the phthalazine-5,8-dione (B136333) scaffold necessitates more targeted synthetic designs. These approaches often focus on the late-stage introduction of the chloro substituents or the use of pre-chlorinated starting materials.

Synthesis via Chloroxidation of Precursors (e.g., 5,8-Diaminophthalazine)

Nitration: Phthalazine (B143731) is first nitrated to yield nitrophthalazine. koreascience.kr

Amination: The nitro group is then converted to an amino group to produce 4-nitro-7-aminophthalazine. koreascience.kr

Reduction: The nitro group of 4-nitro-7-aminophthalazine is subsequently reduced to an amino group, yielding 5,8-diaminophthalazine. koreascience.kr

Chloroxidation: Finally, the chloroxidation of 5,8-diaminophthalazine furnishes this compound. koreascience.kr

Alternative Cyclization and Ring Formation Reactions

Alternative strategies for constructing the this compound ring system involve cyclization reactions. These methods may start with precursors that already contain the desired chloro substituents on the benzene (B151609) ring. For example, a substituted phthalic acid or its derivative could undergo cyclization with a hydrazine-based reagent to form the heterocyclic core. The choice of reaction conditions for these cyclizations is critical to ensure the correct regiochemistry and to avoid unwanted side reactions. Research has explored both 5-exo and 6-endo nitrogen cyclization pathways in the formation of related phthalazine-1,4-diones, with the 6-endo cyclization being thermodynamically favored. nih.gov

Optimization of Reaction Conditions and Yields

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5,8-Diaminophthalazine | NaClO3, concentrated HCl | This compound | 94% | koreascience.kr |

| Phthalazine | Multi-step synthesis including nitration, amination, reduction, and chloroxidation | This compound | 49% (overall) | koreascience.krkoreascience.kr |

Green Chemistry Principles in the Synthesis of Phthalazinediones

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including phthalazinediones. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. tandfonline.com The use of microwave irradiation has been successfully applied to the synthesis of various phthalazine derivatives. tandfonline.com This technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. youtube.com This can accelerate reaction rates and, in some cases, enable reactions that are difficult to achieve under conventional heating. youtube.com While specific examples of the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the successful application of this technology to other phthalazine derivatives suggests its potential for a more environmentally benign synthesis of this target compound. tandfonline.com The benefits of microwave-assisted synthesis include the potential for solvent-free reactions or the use of greener solvents like water. youtube.com

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often longer (hours) | Typically shorter (minutes) tandfonline.com |

| Energy Consumption | Generally higher | Often lower tandfonline.com |

| Yields | Variable | Often improved tandfonline.com |

| Reaction Conditions | Can be harsh | Often milder tandfonline.com |

Catalyst Development and Application (e.g., Boric Acid, Silica-supported Bismuth Nitrate)

While specific applications of boric acid or silica-supported bismuth nitrate (B79036) in the synthesis of this compound have not been extensively reported in the literature, the use of catalysts is crucial in various steps of the synthesis of its precursors.

In a key step of a known synthetic route, the reduction of 4-nitro-7-aminophthalazine to 5,8-diaminophthalazine is achieved in the presence of an FeCl₃ catalyst. This reduction is a critical step, and the use of hydrazine (B178648) hydrate (B1144303) as the reducing agent in this catalyzed reaction leads to a quantitative yield of the diaminophthalazine intermediate. koreascience.kr

The broader field of heterocyclic compound synthesis has seen the application of catalysts like bismuth nitrate. Bismuth (III) salts, including bismuth nitrate, are recognized for their low toxicity, cost-effectiveness, and tolerance to moisture, making them effective Lewis acid catalysts in various organic transformations. utrgv.edu For instance, bismuth nitrate has been successfully employed in the aza-Diels-Alder reaction to synthesize nitrogen-containing heterocycles. utrgv.edu Although not yet documented for this compound synthesis, the catalytic properties of such compounds suggest potential for future development of more efficient or environmentally friendly synthetic methods.

Table 1: Catalyst Application in a Precursor Step for this compound Synthesis

| Reaction Step | Catalyst | Reagents | Product | Yield |

| Reduction of 4-nitro-7-aminophthalazine | FeCl₃ | Hydrazine hydrate | 5,8-Diaminophthalazine | Quantitative |

Solvent-Free Reaction Conditions

The principles of green chemistry encourage the use of solvent-free reaction conditions to minimize environmental impact. While a completely solvent-free synthesis of this compound has not been detailed in prominent literature, research into solvent-free synthesis of related heterocyclic compounds, such as dihydropyrimidinone derivatives, has shown promise. oiccpress.com These reactions, often facilitated by a recyclable nanocatalyst, can proceed under thermal conditions without the need for a solvent. oiccpress.com

The established synthesis of this compound involves the use of various solvents in its different stages. For example, the initial nitration of phthalazine is carried out in sulfuric acid, while subsequent steps utilize ethanol (B145695), methanol, and acetonitrile. koreascience.kr The final chloroxidation step to yield the target compound is performed in concentrated hydrochloric acid. koreascience.kr The development of solvent-free alternatives for these steps could significantly enhance the environmental profile of the synthesis.

Chemo- and Regioselectivity in Dichlorophthalazinedione Synthesis

The synthesis of this compound and its subsequent reactions demonstrate notable chemo- and regioselectivity. The primary synthetic route involves a series of reactions where specific functional groups are introduced and transformed with high selectivity.

An efficient procedure starts with phthalazine, which undergoes nitration to form nitrophthalazine. koreascience.kr The subsequent introduction of an amino group via reaction with hydroxylamine (B1172632) in the presence of potassium hydroxide (B78521) selectively yields 4-nitro-7-aminophthalazine. koreascience.kr This regioselectivity is crucial for the formation of the desired diamino intermediate.

The final and key step, the chloroxidation of 5,8-diaminophthalazine, is highly chemoselective. The reaction with sodium chlorate (B79027) in concentrated hydrochloric acid specifically targets the amino groups, leading to their replacement with chlorine atoms and the oxidation of the heterocyclic ring to the dione (B5365651), affording this compound in a high yield of 94%. koreascience.kr

Further reactions of this compound also exhibit selectivity. For instance, its reaction with pyridine (B92270) in ethanol results in the formation of a zwitterionic compound, 7-pyridinium-5,8-phthalazinedione-6-oxide, in 83% yield. koreascience.kr This indicates a selective attack of pyridine at one of the chloro-substituted positions.

Table 2: Key Steps and Yields in the Synthesis of this compound

| Step | Starting Material | Reagents | Product | Yield |

| 1 | Phthalazine | KNO₃, H₂SO₄ | Nitrophthalazine | - |

| 2 | Nitrophthalazine | HONH₂, KOH, EtOH/MeOH | 4-Nitro-7-aminophthalazine | 66% |

| 3 | 4-Nitro-7-aminophthalazine | Hydrazine hydrate, FeCl₃ | 5,8-Diaminophthalazine | Quantitative |

| 4 | 5,8-Diaminophthalazine | NaClO₃, conc. HCl | This compound | 94% |

Chemical Reactivity and Derivatization Strategies of 6,7 Dichlorophthalazine 5,8 Dione

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions (C-6 and C-7)

The chlorine atoms at the C-6 and C-7 positions of the 6,7-dichlorophthalazine-5,8-dione ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for creating a wide array of derivatives. In these reactions, a nucleophile displaces one or both of the chloride ions. The phthalazine (B143731) ring, particularly with its electron-withdrawing carbonyl groups, facilitates this type of substitution. wikipedia.orgmasterorganicchemistry.com

Research has shown that various nucleophiles can be employed to create new C-N and C-S bonds at these positions. For instance, reactions with amines and thiols lead to the formation of 6-amino- and 6,7-bis(thio)-substituted phthalazine-5,8-diones, respectively. researchgate.net

A notable example is the synthesis of 6-chloro-7-phenylamino-5,8-phthalazinedione, which is achieved by reacting this compound with aniline (B41778) in acetonitrile. koreascience.kr This monosubstitution highlights the ability to selectively replace one chlorine atom under controlled conditions. Furthermore, treatment with pyridine (B92270) in ethanol (B145695) can lead to the formation of a 7-pyridinium-5,8-phthalazinedione-6-oxide derivative. koreascience.kr

The table below summarizes representative nucleophilic substitution reactions at the C-6 and C-7 positions.

| Nucleophile | Product | Reference |

| Aniline | 6-Chloro-7-phenylamino-5,8-phthalazinedione | koreascience.kr |

| Pyridine | 7-Pyridinium-5,8-phthalazinedione-6-oxide | koreascience.kr |

| Arylamines | 6-Arylamino-phthalazine-5,8-diones | researchgate.net |

| Arylthiols | 6,7-Bis(arylthio)-phthalazine-5,8-diones | researchgate.net |

Reactions Involving the Carbonyl Groups at C-5 and C-8

While the primary focus of derivatization is often the halogenated positions, the carbonyl groups at C-5 and C-8 also participate in chemical transformations. These groups can undergo reactions typical of ketones, although their reactivity is influenced by the adjacent heterocyclic ring.

One significant reaction pathway involves the condensation of the dione (B5365651) with other molecules to form more complex fused ring systems. For example, the reaction with certain reagents can lead to the formation of tetracyclic compounds. In a specific instance, treatment of this compound with alcoholic solvents can result in the formation of 6,6-dialkoxy-6H-2,3,6b,11-tetraazabenzo[a]fluoren-5-one derivatives. koreascience.kr This transformation involves both a nucleophilic attack on a carbonyl carbon and a subsequent cyclization.

Functionalization of the Nitrogen Atoms within the Phthalazine Core

The nitrogen atoms within the phthalazine core offer another avenue for functionalization, typically through alkylation or acylation reactions. These reactions can modify the electronic properties and steric profile of the molecule.

The synthesis of N-substituted phthalazine sulfonamide derivatives demonstrates the reactivity of the nitrogen atoms. nih.gov While the direct functionalization of the nitrogen atoms in this compound itself is less commonly the primary focus in initial derivatization steps, subsequent transformations of its derivatives often involve modifications at these nitrogen positions. For example, in the synthesis of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives, the phthalazine nitrogen is incorporated into a new fused imidazole (B134444) ring system. nih.gov

Multi-Component Reactions (MCRs) Utilizing the Dichlorophthalazinedione Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and procedural simplicity. nih.gov this compound serves as a valuable building block in such reactions.

A notable application is the synthesis of indolizinophthalazine-5,12-dione derivatives. These compounds can be prepared through a reaction involving this compound, active methylene (B1212753) reagents, and pyridine derivatives. researchgate.net This approach allows for the rapid construction of complex heterocyclic frameworks. The versatility of MCRs enables the generation of a diverse library of compounds from a common starting material. nih.govethz.ch

Synthesis of Fused Heterocyclic Systems

This compound is a key intermediate for the synthesis of various fused heterocyclic systems, which are of interest for their potential biological activities.

Indolizinophthalazine-5,12-diones: These derivatives are synthesized by reacting this compound with active methylene reagents and pyridine derivatives. researchgate.net

Imidazo[4,5-g]phthalazine-4,9-diones: A series of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives have been synthesized starting from this compound. researchgate.netnih.gov This synthesis involves the construction of an imidazole ring fused to the phthalazine core.

Pyridazino[4,5-b]phenazine-5,12-diones: Substituted pyridazino[4,5-b]phenazine-5,12-diones have been prepared from this compound. researchgate.netnih.gov These complex structures are formed through condensation reactions that build the phenazine (B1670421) ring system onto the phthalazine framework.

The table below provides a summary of fused heterocyclic systems derived from this compound.

| Fused Heterocyclic System | Starting Material | Key Reagents/Reaction Type | Reference |

| Indolizinophthalazine-5,12-diones | This compound | Active methylene reagents, pyridine derivatives | researchgate.net |

| Imidazo[4,5-g]phthalazine-4,9-diones | This compound | --- | researchgate.netnih.gov |

| Pyridazino[4,5-b]phenazine-5,12-diones | This compound | --- | researchgate.netnih.gov |

Generation of Oxadiazole and Pyrazolyl Phthalazinedione Derivatives

The dichlorophthalazinedione scaffold can be elaborated to incorporate other important heterocyclic motifs like oxadiazoles (B1248032) and pyrazoles.

Oxadiazole Derivatives: The synthesis of oxadiazole-containing phthalazinedione derivatives can be achieved through multi-step sequences. Typically, a hydrazide derivative of the phthalazinedione is first prepared. This hydrazide can then be cyclized to form a 1,3,4-oxadiazole (B1194373) ring using various reagents. nih.govorganic-chemistry.org For example, reacting an acid hydrazide with phosphorus oxychloride is a common method for forming the oxadiazole ring. nih.gov

Pyrazolyl Phthalazinedione Derivatives: Pyrazole (B372694) rings can be constructed onto the phthalazinedione core. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.comyoutube.com In the context of phthalazinedione, a suitable precursor bearing a 1,3-dicarbonyl moiety could be reacted with hydrazine to form the pyrazole ring.

Theoretical and Computational Chemistry Studies of 6,7 Dichlorophthalazine 5,8 Dione

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of 6,7-dichlorophthalazine-5,8-dione. These theoretical approaches offer a detailed understanding of bond lengths, bond angles, and charge distribution within the molecule.

For instance, DFT calculations can be employed to optimize the geometry of the molecule, providing theoretical values for bond lengths and angles. These computed parameters can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. The analysis of the molecular geometry reveals the planar nature of the phthalazine-5,8-dione (B136333) core, which is crucial for its chemical behavior and potential interactions with biological targets.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity. researchgate.net

FMO analysis helps in identifying the regions of a molecule that are most likely to participate in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, indicating nucleophilic sites, while the LUMO signifies its capacity to accept electrons, highlighting electrophilic sites. For this compound, the distribution of these orbitals across the molecule dictates its reactivity towards various reagents. For larger systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity, as traditional FMOs can be delocalized over the entire molecule. nih.govresearchgate.net

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental spectra for structural confirmation.

Table 1: Experimental Spectroscopic Data for this compound and a Related Dihydro-Derivative

| Compound | Spectroscopic Data |

| This compound | IR (KBr): 1694, 1588, 1552 cm⁻¹ ¹³C NMR (75 MHz, DMSO-d₆): δ 176.5, 147.1, 143.0, 125.5 koreascience.kr |

| 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione | ¹H NMR (DMSO-d₆, 400 MHz): δ 8.15 (s, 2H, ArH) ¹³C NMR (DMSO-d₆, 100 MHz): δ 128.16 (2 × C), 129.64 (2 × C), 134.98 (2 × C), 156.12 (2 × C) FT-IR (KBr): 3314, 3193, 2984, 2926, 2879, 1666, 1565, 1467, 1450, 1373, 1075, 822 cm⁻¹ EIMS m/z: 232 (M⁺ + 2, 64), 231 (M⁺ + 1, 17) 230 (M⁺, 100) mdpi.com |

Source: Korea Science koreascience.kr, MDPI mdpi.com

Theoretical calculations, such as time-dependent DFT (TD-DFT), can predict the electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can simulate the infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental ¹H and ¹³C NMR spectra.

Molecular Modeling and Docking Studies for Ligand-Target Binding Interactions

Molecular modeling and docking studies are powerful computational tools used to investigate the binding of a ligand, such as a derivative of this compound, to a biological target, typically a protein or enzyme. nih.gov These studies are crucial in understanding the potential mechanisms of action of bioactive compounds without making clinical claims.

The process involves generating a three-dimensional model of the ligand and the target protein. Docking simulations then predict the preferred binding orientation of the ligand within the active site of the target. These simulations calculate a binding affinity or score, which estimates the strength of the interaction. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For example, studies have utilized molecular docking to identify potential inhibitors for targets like the NUDT5 protein, which is implicated in certain cancers. nih.gov

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry allows for the exploration of potential reaction pathways for the synthesis and modification of this compound. By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction mechanisms.

Transition state analysis is a critical component of these studies. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the geometry and energy of transition states, researchers can gain a deeper understanding of reaction kinetics and selectivity. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes to novel phthalazinedione derivatives.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical or spectroscopic properties. In the context of this compound and its derivatives, QSPR models can be developed to predict properties such as solubility, melting point, or chromatographic retention times based on calculated molecular descriptors.

These descriptors can include constitutional, topological, geometrical, and electronic parameters. By correlating these descriptors with experimentally determined properties, a predictive model can be built. Such models can then be used to estimate the properties of newly designed, unsynthesized compounds, thereby guiding the selection of candidates with desired characteristics for further investigation.

Exploration of 6,7 Dichlorophthalazine 5,8 Dione in Material Science and Catalysis

Role as a Building Block for Functional Materials

6,7-Dichlorophthalazine-5,8-dione is a valuable intermediate for the synthesis of a variety of functional organic molecules. koreascience.krkoreascience.kr Its reactive chlorine atoms can be readily displaced by nucleophiles, allowing for the construction of a diverse range of derivatives. An efficient synthesis of the compound itself can be achieved via the chloroxidation of 5,8-diaminophthalazine. koreascience.krkoreascience.kr

Researchers have successfully used this compound as a starting point to create more complex heterocyclic systems. For example, it serves as a precursor for:

1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives. researchgate.net

Indolizinophthalazine-5,12-dione derivatives , synthesized through reactions with active methylene (B1212753) reagents and pyridine (B92270) derivatives. researchgate.net

Substituted pyridazino[4,5-b]phenazine-5,12-diones.

A range of derivatives including 7-pyridinium-5,8-phthalazinedione-6-oxide and 6-chloro-7-phenylamino-5,8-phthalazinedione. koreascience.krkoreascience.kr

Tetracyclic compounds like 6,6-dimethoxy-6H-2,3,6b,11-tetraazabenzo[a]fluoren-5-one. koreascience.krkoreascience.kr

The phthalazinedione core itself, more broadly, is used as a scaffold to synthesize complex molecules, including those with peptide moieties, through azide (B81097) coupling methodologies. nih.govacs.orgnih.gov This versatility establishes this compound as a key building block for developing novel functional materials with tailored properties. sciforum.net

Applications in Organic Electronic Materials (e.g., charge transport, luminescence)

While direct applications of this compound in organic electronics are not extensively documented, the electronic properties of structurally similar quinone-based compounds suggest its potential in this field. The core structure, featuring an electron-deficient aromatic system, is a common feature in n-type (electron-transporting) organic semiconductors.

Research on related benzo[1,2-b:6,5-b′]dithiophene-4,5-dione derivatives demonstrates that such molecules can be used in the fabrication of organic field-effect transistors (OFETs). These related compounds have been shown to exhibit electron mobility, a key parameter for charge transport. For instance, one such derivative showed an average electron mobility (μe) of 4.4 (±1.7) × 10⁻⁴ cm² V⁻¹ s⁻¹ when vacuum-deposited.

Furthermore, the general class of heterocyclic quinones is of interest for creating materials with luminescent properties. Fluorescent dyes based on other nitrogen-containing heterocycles, such as phenothiazine, have been synthesized and shown to exhibit strong emission in the solid state and aggregation-induced emission (AIE) characteristics. nih.gov These findings suggest a potential pathway for developing luminescent materials from phthalazinedione derivatives, although specific research on this compound in this context is needed.

Development as Precursors for Dyes and Pigments

The chromophoric nature of the quinone moiety within this compound suggests its potential as a precursor for dyes and pigments. Azo dyes, which constitute a large class of synthetic colorants, are typically prepared through the diazotization of an aromatic amine followed by coupling with an electron-rich compound. unb.cajbiochemtech.com The phthalazine (B143731) core could potentially be modified to incorporate such functionalities.

Similarly, other classes of dyes, like xanthenes, are synthesized using related starting materials such as phthalic anhydride, which shares the dicarbonyl feature. wpmucdn.com The synthesis involves a Friedel-Crafts acylation followed by cyclization. wpmucdn.com While direct synthesis of dyes from this compound is not prominently reported, its chemical structure is amenable to the types of reactions used to create known classes of dyes. nih.govjbiochemtech.com

Utilization as Ligands in Coordination Chemistry and Metal Complex Formation

The nitrogen atoms within the phthalazine ring system present potential coordination sites for metal ions, making its derivatives candidates for use as ligands in coordination chemistry. While the parent this compound is not commonly used as a ligand itself, its derivatives have been designed to chelate metals effectively.

A notable example is the hexadentate ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine (bimptz) , which features a central phthalazine unit and provides six nitrogen donor sites for coordinating to metal ions. rsc.org This demonstrates that the phthalazine scaffold can be integrated into complex polydentate ligands for the construction of mononuclear or dinuclear metal complexes. rsc.org The broader field of N-heterocyclic ligands, including those based on triazine and triazole, is rich with examples of metal complex formation, highlighting the fundamental capacity of such structures to bind with a wide array of transition metals. tsijournals.comnih.gov

The synthesis of metal complexes involving phthalazine-based ligands typically involves reacting the ligand with a suitable metal salt, often in a solvent like ethanol (B145695) or methanol, sometimes under reflux. rsc.orgnih.gov The resulting complexes precipitate from the solution and can be characterized using a suite of analytical techniques.

Common characterization methods include:

FTIR Spectroscopy: To identify the coordination of the metal to the ligand by observing shifts in the vibrational frequencies of bonds, such as the C=N or N-N stretches in the heterocyclic ring. researchgate.netnih.gov

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal center. nih.gov

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution. tsijournals.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which helps in deducing the electron configuration and geometry of the metal ion. nih.gov

The table below summarizes the characterization of a dinuclear manganese complex formed with the phthalazine-containing ligand, bimptz.

| Complex | Formula | Metal Center Geometry | Key Characterization Findings | Reference |

| [Mn₂(bimptz)(µ-Cl)₂Cl₂] | C₃₀H₃₀Cl₄Mn₂N₁₂ | Distorted Octahedral | X-ray diffraction revealed a dinuclear structure with the phthalazine unit and two chloro ligands bridging the two manganese centers. | rsc.org |

Coordination compounds derived from ligands structurally related to phthalazines have shown significant promise in catalysis. Metal phthalocyanine (B1677752) complexes, which can be considered derivatives of phthalic acid precursors, are particularly noteworthy for their catalytic activity in a range of chemical reactions. iastate.edunih.gov

For example, nickel phthalocyanine (NiPc) has been investigated as an electrocatalyst for the nitrogen reduction reaction (NRR) to produce ammonia. rsc.org Density functional theory (DFT) studies have helped identify the active sites and understand the origin of the catalytic activity. rsc.org The development of transition metal-based catalysts that can perform selective transformations inside cells, so-called "catalytic metallodrugs," is an emerging area of research where novel coordination complexes could play a vital role. nih.gov These applications highlight the potential for metal complexes derived from phthalazinedione precursors to function as catalysts, although specific studies involving the title compound are still emerging.

Supramolecular Assembly and Self-Organization Studies

The planar, π-conjugated structure of this compound and its derivatives makes them ideal candidates for supramolecular assembly and self-organization studies. These processes are governed by non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces.

Phthalocyanines and porphyrazines, which are larger macrocyclic analogues, are well-known to self-assemble into highly ordered columnar structures. ru.nl These columns can function as one-dimensional pathways for the transport of charge or energy, making them interesting for applications in molecular electronics. ru.nl The formation of these assemblies can be controlled by modifying the peripheral substituents on the macrocycle, such as by adding long hydrocarbon chains to induce liquid crystalline phases or by attaching crown ether units to facilitate ion transport. ru.nl

Furthermore, porphyrin and phthalocyanine derivatives can act as gelators, forming supramolecular gels through hierarchical self-assembly. frontiersin.org These soft materials have potential applications in molecular sensing and as dynamic, stimuli-responsive systems. frontiersin.org The ability to control the intermolecular interactions in phthalocyanine-based systems allows for the creation of one- and two-dimensional nanomaterials from the same molecular building blocks. researchgate.net These principles of self-assembly are directly applicable to this compound derivatives, suggesting their utility in the bottom-up fabrication of novel nanostructured materials.

Investigations into Molecular Interactions and Biological Relevance Strictly Without Clinical Data

Utility as a Privileged Scaffold in Synthetic Organic Chemistry

The 6,7-dichlorophthalazine-5,8-dione core is recognized as a valuable and useful intermediate in synthetic organic chemistry. researchgate.netkoreascience.kr Its chemical architecture, featuring a heterocyclic quinone system with two reactive chlorine atoms, makes it a privileged scaffold for the development of more complex molecules. Researchers have developed efficient synthetic routes to produce this compound, which serves as a key starting material for a diverse array of derivatives. koreascience.kr

The reactivity of the chloro-substituents allows for nucleophilic substitution, enabling the introduction of various functional groups and the construction of larger, more intricate molecular frameworks. This versatility has been exploited to create libraries of novel compounds with potential biological activities. For instance, it has been used as the precursor for the synthesis of:

Indolizinophthalazine-5,12-dione derivatives. researchgate.net

1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives. researchgate.net

7-pyridinium-5,8-phthalazinedione-6-oxide. koreascience.kr

6-chloro-7-phenylamino-5,8-phthalazinedione. koreascience.kr

6,7-bis(arylthio)-phthalazine-5,8-diones. researchgate.net

The development of these derivatives from a common starting block underscores the role of this compound as a foundational tool for exploring chemical space in drug discovery. sciforum.net

Ligand Design Principles and Structure-Activity Relationship (SAR) Studies (focus on chemical interactions and binding mechanisms, not efficacy)

The design of ligands based on the this compound scaffold is primarily guided by the principles of molecular hybridization and structure-activity relationship (SAR) studies. The core strategy involves maintaining the essential phthalazinedione pharmacophore while systematically modifying its substituents to optimize interactions with biological targets. nih.gov

Key design principles include:

Targeted Substitution: The two chlorine atoms at the 6 and 7 positions are key modification points, allowing for regioselective nucleophilic substitution to introduce arylamino, alkylthio, or other groups. This is a fundamental approach to building chemical diversity.

Bioisosteric Replacement: In related quinazoline-dione systems, replacing one substituent with another of similar size and electronic properties (bioisosteres) has been used to probe the binding pocket of target enzymes. nih.gov

Introduction of Interaction Moieties: For specific targets like protein kinases, the design strategy involves incorporating hydrogen bond donors/acceptors and lipophilic moieties to engage with key residues in the enzyme's active site. nih.gov For example, substitution at the 1 and 4 positions of the broader phthalazine (B143731) nucleus has been shown to be an effective strategy for modulating biological activity. nih.gov

| Derivative Class | Structural Modification | Impact on Molecular Interaction | Reference |

| 1,4-disubstituted phthalazines | Substitution at positions 1 and 4 | Modulates cytotoxic profile and biological activity. | nih.gov |

| Phthalazinedione-based VEGFR2 inhibitors | Addition of hydrogen bond donors/acceptors and lipophilic groups | Enhances binding to the VEGFR2 active site. | nih.gov |

| 6-Arylamino-7-chloro-quinazoline-diones | Variation of the arylamino substituent | Influences inhibitory activity against topoisomerases. | nih.gov |

Enzyme Inhibition Mechanisms and Binding Mode Analysis (e.g., DNA topoisomerase IB, Lipoxygenase, VEGFR2, TDP2, Protein Kinases)

Derivatives of the this compound scaffold have been investigated as inhibitors of several important enzyme classes. The heterocyclic quinone core is a recognized pharmacophore that can interact with various biological targets.

DNA Topoisomerase IB: A series of indolizinophthalazine-5,12-dione derivatives, synthesized directly from this compound, were found to inhibit DNA topoisomerase IB. This suggests that this enzyme is a potential biological target for this class of compounds. researchgate.net Other phthalazine derivatives have been identified as inhibitors of the related topoisomerase II (Topo II) enzyme. nih.gov

Lipoxygenase (LOX): Phthalazine derivatives have been identified as potential inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. osf.io While direct studies on this compound are limited, related heterocyclic structures like phthalimides have also been explored as inhibitors of 15-lipoxygenase-1. nih.gov

VEGFR2: A significant body of research has focused on phthalazine and phthalazinedione derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein kinase involved in angiogenesis. nih.govnih.gov Numerous studies have detailed the design, synthesis, and molecular docking of these compounds as potent VEGFR-2 inhibitors. researchgate.netnih.govrsc.org

TDP2: While there is no direct evidence of this compound derivatives inhibiting Tyrosyl-DNA Phosphodiesterase 2 (TDP2), structurally related compounds such as isoquinoline-1,3-diones are known inhibitors of this enzyme. nih.gov

Protein Kinases: As a receptor tyrosine kinase, VEGFR2 is a member of the broader protein kinase family. The phthalazine scaffold is recognized for its ability to interact with the ATP-binding site of various kinases. nih.govmdpi.com Related quinazoline (B50416) structures have been developed as multi-targeted kinase inhibitors, targeting EGFR, HER2, and CDK2 in addition to VEGFR2. mdpi.com

Enzyme inhibition can be classified as either reversible or irreversible. knyamed.com Reversible inhibition involves non-covalent interactions (such as hydrogen bonds and hydrophobic interactions), allowing the inhibitor to dissociate from the enzyme. libretexts.org Irreversible inhibition involves the formation of strong, covalent bonds that permanently inactivate the enzyme. youtube.com

For derivatives of the phthalazine-dione scaffold, molecular docking studies consistently reveal binding modes dominated by non-covalent interactions. For example, the inhibition of VEGFR2 is characterized by the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.govnih.gov These types of interactions are the hallmark of reversible inhibition , suggesting that these compounds can bind to and dissociate from their target enzymes. du.ac.in

Enzyme inhibitors can bind either at the enzyme's active site, directly competing with the natural substrate (competitive inhibition), or at a different location, known as an allosteric site, which changes the enzyme's shape and reduces its activity (non-competitive inhibition). teachmephysiology.com

Molecular modeling studies have shown that phthalazine-dione derivatives that inhibit VEGFR2 act as competitive inhibitors. They bind directly within the ATP-binding pocket of the kinase domain, which is the enzyme's active site. nih.govresearchgate.netnih.gov This binding mode prevents the natural substrate, ATP, from binding, thereby inhibiting the enzyme's catalytic function. This mechanism is a common strategy for kinase inhibitors.

The specific binding of phthalazine-dione derivatives to their target enzymes is governed by molecular recognition, which involves a precise set of interactions between the ligand and amino acid residues in the binding pocket. For VEGFR2 inhibitors, docking studies have identified several key interaction motifs:

Hydrogen Bonding: A crucial interaction involves the formation of one or more hydrogen bonds with residues in the "hinge region" of the kinase active site, which connects the N- and C-lobes of the enzyme. This anchors the inhibitor in the correct orientation. nih.govnih.gov

Hydrophobic Interactions: The aromatic rings of the phthalazine core and its substituents fit into hydrophobic pockets within the active site, contributing significantly to binding affinity. mdpi.com

Van der Waals Forces: Numerous weaker van der Waals contacts further stabilize the ligand-enzyme complex.

These interactions collectively determine the inhibitor's affinity and specificity for its target enzyme.

Interaction with Specific Biomolecules (e.g., DNA, Proteins) for Mechanistic Elucidation

Beyond direct enzyme inhibition, the biological activity of this compound derivatives is also understood through their interactions with other key biomolecules, namely proteins and DNA.

The primary protein interactions are with the enzymes discussed previously, where the phthalazine-dione scaffold serves as a recognition element for binding pockets. researchgate.netnih.gov However, the planar, aromatic nature of the heterocyclic quinone system also makes it a candidate for interaction with nucleic acids.

Several research programs have been directed towards developing nitrogen-containing heterocyclic quinones, like phthalazinediones, as DNA intercalators . koreascience.kr DNA intercalation is a mode of interaction where a molecule inserts itself between the base pairs of the DNA double helix. This process can physically obstruct the DNA, interfering with crucial cellular processes like DNA replication and transcription, and can inhibit the function of DNA-processing enzymes like topoisomerases. nih.gov Indeed, some phthalazine derivatives are believed to exert their biological effects through a dual mechanism involving both direct enzyme inhibition (e.g., Topoisomerase II) and DNA intercalation. nih.gov

Application in Agrochemical Research as Chemical Scaffolds

The development of novel and effective agrochemicals is crucial for sustainable agriculture, and the exploration of new chemical scaffolds is a key driver of innovation in this field. mdpi.comresearchgate.net A chemical scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds with diverse biological activities. The phthalazine-5,8-dione (B136333) core, and specifically this compound, has emerged as a versatile scaffold for the synthesis of new molecules with potential applications in agrochemical research, particularly in the development of fungicides and bactericides. osf.ionih.gov

The utility of this compound as a scaffold lies in the reactivity of its chlorine substituents, which can be readily displaced by various nucleophiles to generate a wide range of derivatives. researchgate.netkoreascience.kr This allows researchers to systematically modify the structure to explore structure-activity relationships and optimize for potency against specific plant pathogens.

Research has demonstrated that derivatives of phthalazine-5,8-dione exhibit significant antifungal properties. nih.gov For instance, studies on 6-arylamino-phthalazine-5,8-diones and 6,7-bis(arylthio)-phthalazine-5,8-diones, synthesized from the 6,7-dichloro precursor, have shown promising in vitro activity against pathogenic fungi. nih.gov The results suggest that the phthalazine-5,8-dione moiety is a potent pharmacophore for antifungal agents. nih.gov

The general structure of phthalazine and its derivatives has been noted for its broad biological activities, which extends to use as agrochemicals. osf.io The adaptability of the phthalazine nucleus allows for the synthesis of compounds with potential activity against a variety of plant diseases. nanobioletters.com For example, modifications of the core structure have led to compounds with antibacterial activity, which is relevant for controlling bacterial plant pathogens. nanobioletters.comnih.gov The investigation into phthalimide (B116566) derivatives, a related class of compounds, has also shown significant insecticidal activity, highlighting the potential of nitrogen-containing heterocyclic compounds in pest management. mdpi.com

The research into this compound as a scaffold provides a basis for the development of new agrochemicals. The ability to create diverse libraries of compounds from this starting material allows for the screening and identification of novel active ingredients for crop protection.

Table 1: Fungicidal Activity of Phthalazine-5,8-dione Derivatives

This table summarizes the in vitro antifungal activity of various derivatives synthesized using the this compound scaffold. The data is based on research findings investigating their potential as agrochemical agents.

| Compound Class | Specific Derivative Example | Target Pathogen | Observed Activity | Reference |

|---|---|---|---|---|

| 6-Arylamino-phthalazine-5,8-diones | N-(4-methylphenyl)-5,8-dioxo-5,8-dihydrophthalazin-6-amine | Pathogenic Fungi | Good antifungal activity | nih.gov |

| 6-Arylamino-phthalazine-5,8-diones | N-(4-methoxyphenyl)-5,8-dioxo-5,8-dihydrophthalazin-6-amine | Pathogenic Fungi | Good antifungal activity | nih.gov |

| 6,7-bis(Arylthio)-phthalazine-5,8-diones | 6,7-bis(phenylthio)phthalazine-5,8-dione | Pathogenic Fungi | Moderate antifungal activity | nih.gov |

| 6,7-bis(Arylthio)-phthalazine-5,8-diones | 6,7-bis((4-chlorophenyl)thio)phthalazine-5,8-dione | Pathogenic Fungi | Good antifungal activity | nih.gov |

Emerging Research Directions and Future Perspectives

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is of paramount importance in drug discovery and development. While various derivatives of 6,7-dichlorophthalazine-5,8-dione have been synthesized, the development of asymmetric methodologies to produce enantiomerically pure or enriched compounds remains a largely unexplored area. Future research will likely focus on the application of chiral catalysts and auxiliaries to control the stereochemistry of reactions involving the phthalazinedione core.

One promising approach is the use of anion-binding catalysis, which has been successfully employed for the asymmetric dearomatization of phthalazines. nih.gov This strategy involves the use of a chiral hydrogen-bond donor catalyst, such as a thiourea (B124793) derivative, to control the enantioselective addition of nucleophiles to an in situ generated N-acylphthalazinium intermediate. nih.gov Adapting this methodology to this compound could provide access to a wide range of chiral 1,2-dihydrophthalazine (B1244300) derivatives, which are valuable building blocks for more complex molecules. nih.gov

Furthermore, the exploration of transition-metal catalyzed enantioselective C-H functionalization presents another exciting avenue. mdpi.com Chiral ligands, such as those based on sulfoxides or carboxylic acids, can be used in combination with transition metals to direct the stereoselective functionalization of the phthalazinedione scaffold. mdpi.com

Table 1: Potential Asymmetric Synthetic Strategies for this compound Derivatives

| Catalytic System | Reaction Type | Potential Chiral Products |

| Chiral Thiourea Organocatalyst | Mannich-type addition | Enantioenriched 1,2-dihydrophthalazines |

| Transition Metal with Chiral Ligands | C-H functionalization | Stereodefined functionalized phthalazinediones |

| Cinchona Alkaloid-based Catalysts | Various additions | Chiral phthalazinedione derivatives |

Exploration of Unconventional Reactivity and Novel Transformations

The reactivity of this compound has been primarily exploited for nucleophilic substitution reactions at the C-6 and C-7 positions. researchgate.net However, the exploration of its unconventional reactivity could lead to the discovery of novel chemical transformations and the synthesis of unique molecular architectures.

Recent studies have shown that reactions of this compound with active methylene (B1212753) reagents and pyridine (B92270) derivatives can lead to the formation of novel indolizinophthalazine-5,12-dione derivatives. researchgate.net Additionally, the reaction with certain reagents can result in the formation of zwitterionic betaines. researchgate.net These transformations go beyond simple substitution and open doors to more complex heterocyclic systems.

Future research could focus on cycloaddition reactions, where the dione (B5365651) moiety could act as a dienophile, or on metal-catalyzed cross-coupling reactions to introduce a wider range of substituents. The investigation of photochemical reactions could also unveil new reactivity patterns and provide access to novel molecular scaffolds. scispace.com

Integration into Advanced Hybrid Materials

The unique electronic and structural features of the this compound scaffold make it an attractive candidate for incorporation into advanced hybrid materials. mdpi.com Organic-inorganic hybrid materials combine the properties of both components, leading to materials with enhanced functionalities for applications in electronics, sensing, and catalysis. mdpi.comresearchgate.net

The phthalazinedione core could be functionalized with groups that can coordinate to metal ions or form covalent bonds with inorganic frameworks, such as silica (B1680970) or metal oxides. researchgate.net This could lead to the development of hybrid materials with tailored optical, electronic, or catalytic properties. For instance, the incorporation of phthalazinedione derivatives into conductive polymers or onto carbon nanotubes could create novel materials for sensor applications. mdpi.com

The synthesis of such hybrid materials can be achieved through various methods, including sol-gel processes, co-precipitation, and layer-by-layer assembly. researchgate.net The resulting materials could find applications in areas such as:

Optoelectronics: As components in organic light-emitting diodes (OLEDs) or photovoltaic devices. researcher.life

Sensors: For the detection of specific analytes through changes in their optical or electrical properties. mdpi.com

Catalysis: As supports for catalytic nanoparticles or as active components in catalytic systems.

Computational Design and Prediction of New Functional Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting the properties and reactivity of molecules. ekb.egmdpi.comias.ac.in Applying these methods to this compound can guide the rational design of new functional derivatives with desired properties.

DFT calculations can be used to:

Predict Reactivity: By calculating parameters such as HOMO and LUMO energy levels, electrostatic potential maps, and frontier molecular orbitals, researchers can predict the most likely sites for nucleophilic or electrophilic attack, thus guiding synthetic efforts. ekb.egmdpi.com

Elucidate Reaction Mechanisms: Computational modeling can help to understand the mechanisms of known and novel reactions, aiding in the optimization of reaction conditions.

Design Molecules with Specific Properties: By systematically modifying the structure of the phthalazinedione core in silico, it is possible to predict how these changes will affect properties such as absorption and emission spectra, redox potentials, and binding affinities to biological targets. acs.org This approach can accelerate the discovery of new molecules for applications in materials science and medicine. acs.org

For example, DFT studies on related phthalazine (B143731) derivatives have been used to understand their electronic structure and predict their suitability as non-linear optical materials. ias.ac.in Similar studies on this compound derivatives could guide the synthesis of new materials with enhanced optical properties.

Expanding Applications in Catalysis and Supramolecular Chemistry

The nitrogen atoms and carbonyl groups of the this compound core provide potential coordination sites for metal ions. This suggests that its derivatives could be employed as ligands in coordination chemistry and catalysis. The development of phthalazinedione-based metal complexes could lead to novel catalysts for a variety of organic transformations. researchgate.netnih.gov Phthalocyanine (B1677752) metal complexes, which share some structural similarities, are known to be active catalysts for oxidation reactions. nih.govresearchgate.net

In the realm of supramolecular chemistry, the planar structure and potential for hydrogen bonding and π-π stacking interactions make this compound an interesting building block for the construction of self-assembled architectures. By introducing appropriate recognition motifs, it may be possible to create discrete supramolecular assemblies or extended networks with interesting topologies and functions.

Challenges and Opportunities in the Field of Dichlorophthalazinedione Research

The continued exploration of this compound chemistry presents both challenges and opportunities.

Challenges:

Limited Solubility: The planar, aromatic nature of the phthalazinedione core can lead to poor solubility in common organic solvents, which can complicate synthesis, purification, and biological testing.

Controlling Regioselectivity: In substitution reactions, achieving high regioselectivity can be challenging, often leading to mixtures of products.

Toxicity of Intermediates and Reagents: Some of the reagents and intermediates used in the synthesis of phthalazinedione derivatives may be toxic, requiring careful handling and disposal. nih.gov

Opportunities:

Drug Discovery: The diverse biological activities reported for phthalazine derivatives suggest that the this compound scaffold holds significant promise for the development of new therapeutic agents. acs.orgnih.govnih.gov

Materials Science: The potential for creating novel functional materials by incorporating this scaffold into polymers, hybrid materials, and supramolecular assemblies is vast.

Development of New Synthetic Methods: The unique reactivity of this compound provides a platform for the discovery and development of novel and efficient synthetic transformations. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。